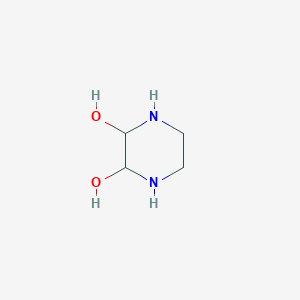

Piperazine-2,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPHNHYCFZOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565669 | |

| Record name | Piperazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211620-43-8 | |

| Record name | Piperazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 2,3 Diol and Its Stereoisomers

Direct Reduction Pathways to Piperazine-2,3-diol

The most direct conceptual route to this compound involves the reduction of piperazine-2,3-dione. This precursor contains the requisite piperazine (B1678402) ring system with carbonyl groups at the desired positions for conversion to hydroxyl groups.

The reduction of dicarbonyl compounds is a fundamental transformation in organic synthesis. For a 1,2-dicarbonyl compound like piperazine-2,3-dione, the choice of reducing agent is critical to achieving the desired diol without over-reduction to the piperazine ring.

Commonly employed reducing agents for ketones and aldehydes, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are plausible candidates. rsc.orgwikipedia.org The reactivity of these hydrides would need to be carefully controlled to prevent the reduction of the amide functionalities, if present, or other sensitive groups. The stereochemical outcome of such reductions, leading to either cis- or trans-diols, would be highly dependent on the reaction conditions and the conformation of the piperazine-2,3-dione ring.

| Reducing Agent | Potential Outcome on Piperazine-2,3-dione | Key Considerations |

| Sodium Borohydride (NaBH₄) | Reduction of carbonyls to hydroxyls | Milder conditions, may require protic solvent. |

| Lithium Aluminum Hydride (LiAlH₄) | Potentially reduces carbonyls and amides | Highly reactive, may lead to over-reduction. |

| Borane (BH₃) Complexes | Can selectively reduce carbonyls | Reactivity can be tuned by complexation. |

This table presents hypothetical applications of common reducing agents to the synthesis of this compound, based on their known reactivity with dicarbonyl compounds.

Catalytic hydrogenation offers a green and efficient alternative for the reduction of carbonyl compounds. chemistrytalk.orgfiveable.me This method involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of piperazine-2,3-dione, catalysts such as platinum, palladium, or nickel could be employed. chemistrytalk.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be crucial in determining the selectivity and yield of this compound. nih.gov For instance, certain catalysts might favor the reduction of the carbonyl groups while leaving the ring intact. The stereoselectivity of the hydrogenation, leading to either the cis- or trans-diol, would be influenced by the catalyst surface and the adsorption of the substrate. chemistrytalk.org

| Catalyst | Typical Substrates | Potential for this compound Synthesis |

| Platinum (Pt) based | Ketones, Aldehydes, N-heterocycles | High activity, may require careful control to avoid ring saturation. |

| Palladium (Pd) based | Carbonyls, double bonds | Versatile, selectivity can be tuned with supports and additives. |

| Nickel (Ni) based (e.g., Raney Ni) | Wide range of functional groups | Cost-effective, often used in industrial processes. |

This table outlines potential catalysts for the hydrogenation of piperazine-2,3-dione, drawing parallels from established catalytic hydrogenation of carbonyl and N-heterocyclic compounds.

Stereoselective Synthesis of Enantiopure this compound Isomers

The synthesis of enantiomerically pure forms of this compound is of significant interest, given the importance of stereochemistry in biological activity. Several strategies in asymmetric synthesis can be envisioned to achieve this goal.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the piperazine nitrogen. This chiral auxiliary would then direct the diastereoselective reduction of the dione (B5365651) precursor, leading to a diol with a specific stereochemistry. Subsequent removal of the auxiliary would yield the enantiopure this compound.

The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used to direct a variety of asymmetric transformations. blogspot.com While their direct application to piperazine-2,3-dione is not documented, the principles of their use in controlling stereoselective reductions could be adapted.

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org For the synthesis of enantiopure this compound, an asymmetric hydrogenation or transfer hydrogenation of piperazine-2,3-dione could be employed. nih.gov This would require a chiral metal catalyst, typically composed of a transition metal and a chiral ligand.

Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands, have shown great success in the asymmetric hydrogenation of a variety of ketones and other unsaturated compounds. rsc.orgresearchgate.net The development of a suitable catalyst system for the asymmetric reduction of piperazine-2,3-dione would be a key challenge, with the aim of achieving high enantioselectivity and diastereoselectivity.

| Catalytic System | Mechanism | Potential Application |

| Chiral Rhodium Catalysts | Asymmetric Hydrogenation | Reduction of dione with high enantioselectivity. |

| Chiral Ruthenium Catalysts | Asymmetric Transfer Hydrogenation | Use of a hydrogen donor like isopropanol (B130326) or formic acid. |

| Chiral Iridium Catalysts | Asymmetric Hydrogenation | Effective for a broad range of substrates. |

This table summarizes potential asymmetric catalytic systems for the stereoselective synthesis of this compound, based on their proven efficacy in related reductions.

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. For the synthesis of enantiopure this compound, chiral precursors such as amino acids or tartaric acid could be utilized. nih.gov

For example, a chiral 1,2-diamine, derived from a natural amino acid, could be used as a key building block. nih.gov Cyclization of this chiral diamine with a suitable two-carbon unit could lead to a chiral piperazine derivative, which could then be further elaborated to the desired diol. Alternatively, tartaric acid, with its inherent C2 symmetry and stereodefined hydroxyl groups, could serve as a starting point for the construction of the this compound core.

Novel Cyclization Strategies for this compound Ring Construction

Recent advancements in catalysis have opened new avenues for the construction of the this compound ring system. These methods offer advantages in terms of atom economy, stereocontrol, and operational simplicity compared to traditional multi-step approaches.

Iridium-Catalyzed Cyclocondensation involving 1,2-Diols and Diamines

A green and atom-economical approach to piperazine synthesis involves the iridium-catalyzed cyclocondensation of 1,2-diols and diamines. dtu.dk This methodology, which typically utilizes a catalyst such as [Cp*IrCl₂]₂, can be performed in aqueous media, highlighting its environmental benefits. dtu.dk The reaction proceeds via the condensation of a 1,2-diamine with a 1,2-diol to form the piperazine ring.

While direct synthesis of this compound using this method is not extensively documented, the general principle involves the reaction of a suitably protected 1,2-diamine with a 1,2,3,4-tetrahydroxybutane derivative, followed by deprotection. The iridium catalyst facilitates the dehydrogenation of the diol to an intermediate that then condenses with the diamine.

A general representation of this iridium-catalyzed reaction is shown below:

Table 1: Iridium-Catalyzed Synthesis of Piperazines from Diols and Amines

| Diol | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1,2-Ethanediol | 1,2-Ethanediamine | [CpIrCl₂]₂ | Water | Not Reported for this compound |

| 1,2-Propanediol | 1,2-Propanediamine | [CpIrCl₂]₂ | Toluene | General method, specific yield for diol-piperazine not provided |

Borrowing Hydrogen Mechanisms for Ring Formation

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a powerful concept in organic synthesis that enables the use of alcohols as alkylating agents, with water being the only byproduct. digitellinc.com In the context of this compound synthesis, this mechanism is closely related to the iridium-catalyzed cyclocondensation.

The catalytic cycle typically involves the following steps:

Dehydrogenation: The iridium catalyst transiently oxidizes the 1,2-diol substrate to a more reactive intermediate, such as an α-hydroxy aldehyde, by "borrowing" two hydrogen atoms.

Condensation: The reactive intermediate undergoes condensation with a 1,2-diamine to form an imine or enamine intermediate.

Intramolecular Cyclization: The intermediate cyclizes to form the piperazine ring.

Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the cyclized intermediate, resulting in the formation of the saturated this compound and regeneration of the catalyst.

This process is highly atom-economical and avoids the need for pre-activation of the alcohol starting materials. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, offering a potential route to stereoisomers of this compound.

Multicomponent Reaction Sequences Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a rapid and efficient way to construct complex molecules. acs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate highly substituted piperazine scaffolds. acs.org

A hypothetical MCR approach to a this compound precursor could involve the reaction of a 1,2-dicarbonyl compound (or a protected version thereof), a diamine, and a source of cyanide (e.g., in a Strecker-type reaction), followed by cyclization and subsequent hydrolysis of the resulting aminonitrile to the desired diol.

The versatility of MCRs allows for the introduction of various substituents onto the piperazine core by simply changing the starting materials. This approach is particularly valuable for the creation of libraries of piperazine derivatives for biological screening.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Potential for this compound Synthesis |

|---|---|---|

| Iridium-Catalyzed Cyclocondensation | Green, atom-economical, aqueous media compatible. dtu.dk | Applicable with appropriate protected starting materials. |

| Borrowing Hydrogen Mechanism | High atom economy, avoids pre-activation of alcohols. digitellinc.com | Potential for stereoselective synthesis of diol stereoisomers. |

| Multicomponent Reactions | Rapid access to complex structures, high diversity. acs.org | Feasible for constructing highly substituted this compound precursors. |

Advanced Spectroscopic Characterization and Structural Elucidation of Piperazine 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise structure and stereochemistry of Piperazine-2,3-diol. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be essential for a complete assignment.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

To unambiguously confirm the connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments would be utilized.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would show correlations between the protons on the piperazine (B1678402) ring, helping to establish the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton to its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C chemical shifts for the carbons bearing protons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-2 | H-3, H-N1 | C-2 | C-3, C-6 |

| H-3 | H-2, H-N4 | C-3 | C-2, C-5 |

| H-5 (axial & equatorial) | H-6 (geminal), H-N4 | C-5 | C-3, C-6 |

| H-6 (axial & equatorial) | H-5 (geminal), H-N1 | C-6 | C-2, C-5 |

| OH-2 | H-2 | - | C-2, C-3 |

| OH-3 | H-3 | - | C-3, C-2 |

| NH-1 | H-2, H-6 | - | C-2, C-6 |

| NH-4 | H-3, H-5 | - | C-3, C-5 |

Note: This table is a theoretical representation of expected correlations and would require experimental verification.

NOESY/ROESY for Relative Stereochemistry and Conformation Analysis

The stereochemistry of the hydroxyl groups (cis or trans) and the preferred conformation of the piperazine ring (e.g., chair, boat) would be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.

For instance, in a cis-isomer, a NOE/ROE correlation would be expected between the protons on C2 and C3. The presence or absence of specific cross-peaks would allow for the assignment of the relative stereochemistry. Furthermore, correlations between axial and equatorial protons on the piperazine ring would provide insights into the dominant ring conformation.

Chiral NMR Solvating Agents for Enantiomeric Excess Determination

Since this compound possesses chiral centers, it can exist as enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral NMR solvating agents (CSAs) would be employed. These agents form diastereomeric complexes with the enantiomers of this compound, leading to separate NMR signals for each enantiomer. By integrating the signals of the respective enantiomers in the ¹H or ¹³C NMR spectrum, the enantiomeric excess could be accurately quantified.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound and can also be used to study its conformational isomers.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), N-H stretching of the secondary amines (around 3300-3500 cm⁻¹), C-H stretching of the methylene (B1212753) groups (around 2850-2960 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The piperazine ring vibrations are often Raman active and could provide further structural information.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | |

| N-H Stretch (Amine) | 3300-3500 | |

| C-H Stretch (Alkane) | 2850-2960 | 2850-2960 |

| C-O Stretch (Alcohol) | 1000-1260 | |

| C-N Stretch (Amine) | 1020-1250 |

Note: The exact positions of the peaks would depend on factors such as hydrogen bonding and the physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of the molecule.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Expected fragmentation could involve the loss of water from the hydroxyl groups, cleavage of the piperazine ring, and loss of small neutral molecules. Analyzing these fragments would help to piece together the structure of the original molecule.

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide:

Precise Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles in the solid state.

Conformation: The exact conformation of the piperazine ring and the orientation of the hydroxyl groups.

Absolute Configuration: For a chiral sample, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenters (R or S).

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 528.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: This data is purely illustrative and would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Isomers

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical analysis of chiral molecules. chiralabsxl.compolimi.it This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. nih.gov For a molecule like this compound, which possesses stereogenic centers at the C2 and C3 positions, CD spectroscopy serves as a critical tool for distinguishing between its enantiomers and diastereomers.

The chiral nature of this compound arises from the spatial arrangement of the hydroxyl (-OH) and amino (-NH) groups attached to its stereocenters. The distinct three-dimensional structure of each isomer interacts uniquely with circularly polarized light, resulting in a characteristic CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. chiralabsxl.com This mirror-image relationship provides a definitive method for their identification and for the determination of enantiomeric purity.

While specific experimental CD data for this compound is not extensively available in the public domain, the principles of CD spectroscopy for related cyclic vicinal diamines and diols provide a strong theoretical framework for its application. rsc.orgnih.gov The analysis would involve comparing the experimental CD spectrum with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This combined experimental and computational approach allows for the confident assignment of the absolute configuration of the chiral centers. nih.govnih.gov

Furthermore, the conformation of the piperazine ring, which can exist in chair, boat, or twist-boat forms, significantly influences the CD spectrum. nih.govrsc.org Intramolecular hydrogen bonding between the hydroxyl and amino groups can lock the molecule into a preferred conformation, which would be reflected in the CD spectrum. By studying the CD spectrum under various solvent conditions or temperatures, it is possible to gain insights into the conformational dynamics and equilibria of the different isomers of this compound.

Theoretical and Computational Investigations of Piperazine 2,3 Diol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for predicting various molecular characteristics.

Geometry Optimization and Conformational Analysis of Isomers

Geometry optimization is a fundamental DFT procedure that systematically adjusts the atomic coordinates of a molecule to find its lowest energy configuration, representing its most stable three-dimensional structure. Conformational analysis, an extension of this, involves exploring the potential energy surface of a molecule to identify all accessible stable conformations, which are different spatial arrangements of the same molecule arising from rotation around single bonds.

For Piperazine-2,3-diol, DFT calculations, typically employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) researchgate.netnih.gov, would be used to optimize its molecular geometry. This process would reveal various conformers that arise from the rotation around the C-N and C-O bonds within the piperazine (B1678402) ring, as well as the orientation of the hydroxyl (-OH) groups. The relative energies of these conformers would be calculated to determine the most energetically favorable arrangement(s). Studies on related piperazine derivatives have successfully employed these methods to map their conformational landscapes researchgate.net. However, specific optimized geometries, relative energies, or identified stable conformers for this compound were not detailed in the reviewed literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations provide critical insights into a molecule's electronic structure, most notably through the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the outermost electrons available for donation, indicating a molecule's nucleophilic character, while the LUMO represents the lowest energy unoccupied orbital, signifying its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the energy gap, is a key descriptor for predicting a molecule's chemical reactivity, stability, and optical properties, such as its absorption spectrum bhu.ac.inresearchgate.netijpsat.org.

Applying FMO analysis to this compound would yield its HOMO and LUMO energy levels and the corresponding energy gap. This information would be instrumental in understanding its potential for chemical reactions, charge transfer processes, and its behavior in electronic or optical applications. A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower stability researchgate.net. While studies on other piperazine derivatives have explored these electronic properties eurekaselect.com, specific FMO data for this compound was not found in the available literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which are invaluable for experimental characterization and structural elucidation.

Nuclear Magnetic Resonance (NMR): NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT nih.gov. These calculations provide theoretical spectra that can be compared with experimental NMR data to confirm molecular structure and assignments.

Infrared (IR) Spectroscopy: The prediction of IR spectra involves calculating vibrational frequencies and their corresponding intensities. These frequencies are directly related to the stretching and bending modes of chemical bonds within the molecule. Methods like the calculation of Potential Energy Distribution (PED) help in assigning specific vibrational bands to particular functional groups or modes researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. It simulates electronic transitions between molecular orbitals, yielding absorption maxima (λ_max) and extinction coefficients, which are crucial for understanding a molecule's electronic excitations and color nih.govbhu.ac.in.

For this compound, these computational approaches would provide theoretical NMR, IR, and UV-Vis spectra. Such predictions are vital for interpreting experimental results and confirming the molecule's identity and structural integrity dntb.gov.ua. However, specific predicted spectroscopic data or comparisons with experimental spectra for this compound were not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by solving Newton's equations of motion. They provide dynamic insights into how molecules move, flex, and interact with their environment, such as solvent molecules or biological macromolecules researchgate.netnih.gov.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electronic structure of molecules by partitioning space into atomic basins based on the electron density distribution. This theory identifies critical points (CPs) in the electron density, such as bond critical points (BCPs), which are characteristic of covalent bonds. Topological properties at these CPs, like the electron density (ρ) and its Laplacian (∇²ρ), can quantify the nature and strength of chemical bonds, including covalent, ionic, and hydrogen bonding interactions chemrxiv.orgnih.gov.

Applying QTAIM analysis to this compound would offer a detailed understanding of its bonding network. It would allow for the characterization of the covalent bonds (C-N, C-O, O-H, C-H) within the molecule, potentially identifying the degree of covalent character and polarity. Moreover, QTAIM could be used to detect and characterize any non-covalent interactions, such as intramolecular or intermolecular hydrogen bonds involving the hydroxyl groups, by analyzing the topological properties at the relevant CPs nih.govnih.gov. However, specific QTAIM analyses performed on this compound were not found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the electronic structure by transforming delocalized molecular orbitals into localized natural bond orbitals. This analysis is particularly useful for understanding charge distribution, hybridization, and the nature of interactions within a molecule and between molecules. NBO analysis quantifies charge transfer (CT) between occupied Lewis-type orbitals (e.g., lone pairs, bonding orbitals) and unoccupied non-Lewis orbitals (e.g., antibonding orbitals) through second-order perturbation theory, yielding stabilization energies (E⁽²⁾) that indicate the strength of these interactions mdpi.comacs.orgniscpr.res.in.

For this compound, NBO analysis would be employed to investigate intramolecular charge transfer, particularly the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. This can reveal the extent of hyperconjugation and its contribution to molecular stability. The analysis also provides natural atomic charges, which are crucial for understanding electrostatic interactions and predicting sites of nucleophilic or electrophilic attack. Studies on other piperazine derivatives have utilized NBO analysis to explore charge transfer and intermolecular interactions researchgate.netresearchgate.net. Nevertheless, specific NBO analysis results, such as detailed charge transfer pathways, stabilization energies, or atomic charges for this compound, were not available in the searched literature.

Compound List:

this compound

Chemical Reactivity and Derivatization Strategies for Piperazine 2,3 Diol

Reactions at Hydroxyl Functionalities

The vicinal diol is a key feature of piperazine-2,3-diol, enabling a variety of transformations common to 1,2-diols. However, for most reactions at the hydroxyl positions, prior protection of the more nucleophilic amine functionalities is a prerequisite to prevent undesired side reactions such as N-acylation or N-alkylation. Common protecting groups for the piperazine (B1678402) nitrogens, such as tert-butoxycarbonyl (Boc), are essential for achieving clean and selective derivatization of the diol.

Selective Mono- and Di-functionalization (e.g., Esterification, Etherification)

The selective functionalization of the two hydroxyl groups in this compound presents a significant synthetic challenge, revolving around achieving mono- versus di-substitution.

Esterification: The formation of esters can be accomplished using standard acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base. Complete di-esterification is typically straightforward with an excess of the acylating agent. Achieving selective mono-esterification, however, is more complex. Methods for the selective acylation of diols often employ organocatalysts. For instance, boronic acid derivatives can reversibly interact with the diol to form cyclic boronate ester intermediates, which can enhance the nucleophilicity of one oxygen atom over the other, allowing for site-selective acylation. rsc.org The regioselectivity of such reactions can be influenced by the stereochemistry of the diol itself. nih.gov Another strategy to favor mono-esterification involves using solid-phase synthesis techniques with resin-bound reagents, which can offer advantages in purification and selectivity. bohrium.comresearchgate.net

Etherification: The synthesis of ethers from the diol can be achieved via a Williamson ether synthesis, where the diol is first deprotonated with a strong base to form alkoxides, followed by reaction with an alkyl halide. Achieving mono-etherification requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-ether product. For vicinal diols, selective mono-etherification can be guided by the use of tin(II) chloride catalysts in reactions with certain diazo compounds, where catalyst concentration can influence which hydroxyl group is preferentially etherified. researchgate.net

Oxidation Reactions to Diketo or Carboxylic Acid Derivatives

The vicinal diol moiety of N-protected this compound can be oxidized to yield an α-diketone, namely piperazine-2,3-dione. Several modern oxidation methods are suitable for this transformation due to their mild conditions and high chemoselectivity, which are crucial for substrates with sensitive functional groups. wikipedia.orgharvard.edu

Commonly employed methods include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically below -60 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.org The Swern oxidation is known for its mild character and wide tolerance of other functional groups, making it a powerful tool for converting secondary alcohols to ketones. wikipedia.orgscribd.com It has been successfully used to convert vicinal cis-diols on bicyclic skeletons into their corresponding α-diketones. researchgate.net

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to oxidize primary and secondary alcohols. wikipedia.org The reaction proceeds under neutral pH at room temperature, offering high yields and simplified workups. wikipedia.orgalfa-chemistry.com DMP is highly effective for sensitive and multifunctional alcohols and avoids the use of toxic chromium-based reagents. wikipedia.orgwikipedia.org

The table below summarizes common reagents for the oxidation of vicinal diols.

| Reagent/Method | Typical Conditions | Product | Key Features |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, <-60 °C | α-Diketone | Mild conditions, avoids over-oxidation, tolerates many functional groups. wikipedia.org |

| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temp | α-Diketone | Neutral pH, high yields, simplified workup, non-toxic metal-free. wikipedia.orgalfa-chemistry.com |

| o-Iodoxybenzoic acid (IBX) | IBX, DMSO, 20-60 °C | α-Diketone / α-Ketol | Selective oxidation, precursor to DMP. google.com |

| Periodic Acid (HIO₄) / Sodium Periodate (NaIO₄) | HIO₄ or NaIO₄, Aqueous or alcoholic solvent | Carboxylic Acid Derivatives | Results in oxidative cleavage of the C-C bond between the hydroxyl groups. masterorganicchemistry.comlibretexts.org |

In addition to forming piperazine-2,3-dione, the diol can undergo oxidative cleavage of the C2-C3 bond. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are specifically used for cleaving vicinal diols, which would break open the piperazine ring between the two hydroxyl-bearing carbons to form a dicarboxylic acid derivative. masterorganicchemistry.comlibretexts.org

Mitsunobu Reactions for Diol Transformations

The Mitsunobu reaction provides a powerful method for the stereochemical inversion of secondary alcohols or for converting them into other functional groups. nih.gov The reaction involves the activation of a hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

For an N-protected this compound, the Mitsunobu reaction could be employed for several transformations:

Stereochemical Inversion: By using a carboxylic acid (e.g., benzoic acid or acetic acid) as the nucleophile, the reaction proceeds with a classic Sₙ2 mechanism, resulting in the formation of an ester with the opposite stereochemistry at the reacting carbon center. Subsequent hydrolysis of the ester would yield the inverted diol.

Reactions at Amine Functionalities

The two secondary amine groups of the piperazine ring are nucleophilic and readily undergo reactions typical of secondary amines. For these transformations to occur selectively, the hydroxyl groups may require protection (e.g., as silyl (B83357) ethers) to prevent them from competing as nucleophiles, particularly in acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atoms of the piperazine ring can be alkylated using several methods, including nucleophilic substitution with alkyl halides or reductive amination. mdpi.com A significant challenge is controlling the reaction to achieve selective mono-alkylation versus di-alkylation. Several strategies have been developed to address this:

Use of Excess Piperazine: Employing a large excess of the piperazine substrate favors the mono-alkylated product statistically. mdpi.comresearchgate.net

Mono-Protection: One of the most reliable methods involves first protecting one of the piperazine nitrogens with a group like Boc. The remaining free amine can then be alkylated, followed by deprotection to yield the mono-alkylated product. researchgate.net

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkyl derivative. It is an effective alternative to using alkyl halides. mdpi.comresearchgate.net

Alkylation of Piperazinium Salts: Performing the alkylation on a mono-piperazinium salt in an appropriate solvent can yield the N-monoalkylated product in high yields, largely free of the di-alkylated byproduct. google.com

N-Acylation: The amine groups can be acylated by reaction with acyl chlorides or acid anhydrides to form N-acyl derivatives. nih.govresearchgate.net Similar to alkylation, achieving mono-acylation requires controlled conditions. Reacting piperazine with the acylating agent in a 1:1 ratio often results in a mixture of mono- and di-acylated products. Using a mono-protected piperazine derivative is a common strategy to ensure selective mono-acylation. nih.gov

The following table summarizes common strategies for the selective mono-functionalization of the piperazine nitrogens.

| Reaction Type | Reagent | Strategy for Mono-Selectivity | Solvent | Base |

| N-Alkylation | Alkyl Halide (R-X) | N-Boc protection-alkylation-deprotection | Acetonitrile, Acetone | K₂CO₃, EDIPA |

| N-Alkylation | Alkyl Halide (R-X) | Large excess of piperazine (4-10 eq.) | Pyridine, Ethanol | Pyridine |

| N-Alkylation | Alkyl Halide (R-X) | Use of mono-piperazinium hydrochloride salt | Ethanol | N/A |

| Reductive Amination | Aldehyde (R-CHO) | N-Boc protection-amination-deprotection | Dichloromethane (DCM) | N/A (Reducing agent: NaBH(OAc)₃) |

| N-Acylation | Acyl Chloride (R-COCl) | N-Boc protection-acylation-deprotection | Dichloromethane (DCM) | Triethylamine (Et₃N) |

Formation of Amides and Ureas

Amides: Beyond simple N-acylation, amide bonds can be formed by coupling the piperazine nitrogens with carboxylic acids using standard peptide coupling reagents. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov This approach is widely used in medicinal chemistry for constructing complex piperazine-containing molecules. nih.govnih.gov

Ureas: Urea (B33335) derivatives are formed by the reaction of the piperazine amine groups with isocyanates or carbamoyl (B1232498) chlorides. The reaction with an isocyanate (R-N=C=O) is typically rapid and high-yielding, providing the corresponding N-substituted urea. As with other reactions, using a mono-protected piperazine derivative allows for the synthesis of unsymmetrical ureas, where one nitrogen bears the urea functionality and the other can be derivatized separately.

Ring Modification and Functionalization

The modification of the this compound ring is governed by the interplay of the secondary amine functionalities and the vicinal diol. These groups can be targeted for various derivatization strategies. Functionalization can occur at the nitrogen atoms via alkylation, acylation, or arylation, or at the oxygen atoms of the diol through etherification or esterification.

Selective C-H Activation and Functionalization

Direct C-H functionalization is a powerful tool for derivatizing heterocyclic compounds, typically targeting the C-H bonds alpha to the nitrogen atoms due to their increased acidity and susceptibility to radical abstraction. For the general piperazine scaffold, numerous methods involving transition-metal catalysis and photoredox catalysis have been developed to achieve this. nih.govmdpi.com These reactions often proceed via the formation of an α-amino radical, which can then couple with various partners. mdpi.com

In the specific case of this compound, the landscape for C-H activation is significantly altered. The C-H bonds at the C2 and C3 positions are replaced with C-OH bonds. Therefore, selective C-H activation would be directed towards the C5 and C6 positions, which are alpha to the N4 nitrogen atom.

Challenges and Considerations:

Directing Group Influence: The hydroxyl groups at C2 and C3 could potentially act as directing groups, influencing the regioselectivity of metal-catalyzed C-H activation at the C5/C6 positions.

Competing Reactivity: The hydroxyl and amine protons are highly acidic compared to the C-H bonds. Many C-H activation catalysts and reagents may react preferentially with these heteroatom-protons, necessitating their protection prior to any attempted C-H functionalization.

Steric Hindrance: The stereochemistry of the diol (cis or trans) would influence the conformation of the ring and could sterically hinder the approach of a catalyst to the C5/C6 C-H bonds.

Currently, there are no specific studies in the scientific literature that demonstrate the selective C-H activation and functionalization of the this compound core. Research in this area would be necessary to determine feasible reaction conditions and outcomes.

Rearrangement Reactions Involving the Piperazine Core

Rearrangement reactions are fundamental in organic synthesis for accessing complex molecular architectures from simpler precursors. For the broader piperazine class, various rearrangement reactions are employed in their synthesis. These include the Stevens, Sommelet, and Chapman rearrangements, among others, which are typically used to construct or modify substituents on the piperazine ring. tandfonline.comeurekaselect.com

Rearrangements involving the piperazine core itself are less common. For this compound, a potential rearrangement could be a pinacol-type rearrangement. Under acidic conditions, protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation at C2 or C3. A subsequent 1,2-hydride or 1,2-alkyl shift could lead to a ring contraction or expansion, or the formation of a piperazinone derivative.

Hypothetical Pinacol Rearrangement of cis-Piperazine-2,3-diol:

Protonation of a hydroxyl group.

Loss of a water molecule to form a carbocation.

Migration of a hydride from the adjacent carbon.

Deprotonation to yield a piperazin-2-one (B30754) product.

This remains a hypothetical pathway, as no published studies have investigated such rearrangement reactions specifically for this compound. The feasibility of this reaction would depend on the stability of the carbocation intermediate and the migratory aptitude of the substituents.

Stereochemical Implications in Chemical Transformations

The stereochemistry of this compound is a critical factor that would govern the outcome of its chemical transformations. The compound can exist as two diastereomers: cis-piperazine-2,3-diol and trans-piperazine-2,3-diol. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The relative orientation of the two hydroxyl groups significantly influences the molecule's three-dimensional shape and reactivity:

cis-Diol: In the cis isomer, the two hydroxyl groups are on the same face of the ring. This conformation could allow them to act as a bidentate ligand, chelating to metal centers in catalytic reactions. This chelation could enforce a specific geometry on the reaction center, leading to high levels of stereocontrol in subsequent functionalizations. For instance, a directed C-H activation or an alkylation could occur selectively on one face of the molecule.

trans-Diol: The trans isomer has its hydroxyl groups on opposite faces of the ring. This arrangement would likely lead to a different ring conformation and would preclude the possibility of chelation. Reactions involving the trans isomer would be governed by standard steric and electronic effects, potentially leading to different stereochemical outcomes compared to the cis isomer.

Visible light-mediated epimerization has been used to interconvert diastereomers of substituted piperazines, generally favoring the formation of the more thermodynamically stable isomer. A similar strategy could potentially be applied to this compound, although the presence of the hydroxyl groups would likely influence the reaction mechanism and outcome.

Furthermore, any reaction that creates a new stereocenter on the ring would be subject to diastereoselective control by the existing stereocenters at C2 and C3. The approach of reagents would be sterically biased to the less hindered face of the piperazine ring, a principle known as substrate-controlled stereoselection. The synthesis of related 2,3-substituted piperazines has shown that controlling the stereochemistry during ring formation is a significant challenge, with some routes leading to racemization. nih.gov

Coordination Chemistry of Piperazine 2,3 Diol As a Ligand

Design and Synthesis of Metal Complexes with Piperazine-2,3-diol Ligands

The design and synthesis of metal complexes with this compound as a ligand would be anticipated to leverage the presence of both nitrogen and oxygen donor atoms, allowing for a range of coordination modes and complex architectures.

Chelation Modes (e.g., N,N-chelation, N,O-chelation, O,O-chelation)

The this compound ligand offers several potential chelation modes, which would be influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.

N,N-Chelation: The two nitrogen atoms of the piperazine (B1678402) ring can coordinate to a single metal center, forming a stable five-membered chelate ring. This is a common coordination mode for piperazine and its derivatives. biointerfaceresearch.com

N,O-Chelation: One nitrogen atom of the piperazine ring and an adjacent hydroxyl group can coordinate to a metal ion. This would result in a five-membered chelate ring, a stable arrangement in coordination chemistry.

O,O-Chelation: The two vicinal hydroxyl groups can act as a bidentate ligand, coordinating to a metal center to form a five-membered chelate ring. The stereochemistry of the diol (cis or trans) would significantly impact the feasibility and stability of this chelation mode.

Bridging Ligand: The this compound ligand could also act as a bridging ligand, connecting two or more metal centers. This could occur through N,N-bridging, O,O-bridging, or a combination of N and O donor atoms.

Table 1: Potential Chelation Modes of this compound

| Chelation Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| N,N-Chelation | N1, N4 | 5-membered |

| N,O-Chelation | N1/N4 and O2/O3 | 5-membered |

| O,O-Chelation | O2, O3 | 5-membered |

| Bridging | Various combinations of N and O atoms | - |

Synthesis of Monometallic and Bimetallic Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions would be crucial in determining whether a monometallic or a bimetallic complex is formed.

Monometallic Complexes: By controlling the metal-to-ligand ratio, it should be possible to synthesize monometallic complexes where a single metal ion is coordinated to one or more this compound ligands.

Bimetallic Complexes: The presence of multiple donor sites (two nitrogen and two oxygen atoms) suggests that this compound could readily form bimetallic complexes. The ligand could bridge two metal centers, leading to the formation of discrete bimetallic molecules or extended coordination polymers. The synthesis of such complexes often involves careful selection of metal precursors and reaction conditions to control the final structure.

Characterization of this compound Metal Complexes

A combination of spectroscopic and crystallographic techniques would be essential to fully characterize the structure and bonding in this compound metal complexes.

Spectroscopic Analysis of Complex Formation

Infrared (IR) Spectroscopy: IR spectroscopy would be a valuable tool to confirm the coordination of the this compound ligand to the metal ion. Changes in the vibrational frequencies of the N-H, C-N, and O-H bonds upon complexation would provide evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the metal complexes, providing information about the coordination environment and geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) would be instrumental in solution-state characterization. Shifts in the proton and carbon signals of the piperazine ring and the hydroxyl groups upon coordination would confirm complex formation and could provide insights into the coordination mode.

Mass Spectrometry: Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), would be used to determine the mass-to-charge ratio of the complex ions, confirming the composition and stoichiometry of the synthesized complexes.

X-ray Diffraction Studies of Coordination Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. For this compound metal complexes, X-ray diffraction would provide precise information on:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

The specific chelation mode of the this compound ligand.

The bond lengths and angles within the coordination sphere.

The presence of any intermolecular interactions, such as hydrogen bonding, which could lead to the formation of supramolecular architectures.

Table 2: Expected Spectroscopic and Crystallographic Data for this compound Metal Complexes

| Technique | Expected Observations | Information Gained |

| IR Spectroscopy | Shifts in N-H, C-N, and O-H stretching frequencies | Confirmation of coordination |

| UV-Vis Spectroscopy | d-d transitions, charge-transfer bands | Coordination geometry and electronic structure |

| NMR Spectroscopy | Chemical shift changes of ligand protons and carbons | Confirmation of complexation in solution, potential coordination mode |

| Mass Spectrometry | Molecular ion peaks corresponding to the complex | Confirmation of composition and stoichiometry |

| X-ray Diffraction | Precise atomic coordinates | Definitive structure, bond lengths, angles, coordination geometry |

Catalytic Applications of this compound Metal Complexes

While no specific catalytic applications of this compound metal complexes have been reported, the structural features of the ligand suggest potential for their use in various catalytic transformations. The combination of a piperazine backbone and vicinal diol functionality could lead to catalysts with unique reactivity and selectivity. nih.gov

Potential areas of application include:

Oxidation Catalysis: The presence of a redox-active metal center coordinated to the this compound ligand could enable catalytic oxidation reactions. The diol functionality might play a role in modulating the electronic properties of the metal center or in substrate binding.

Asymmetric Catalysis: If a chiral version of this compound is used as a ligand, the resulting chiral metal complexes could be explored as catalysts for asymmetric reactions, such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions.

Polymerization Catalysis: Metal complexes are widely used as catalysts for olefin polymerization. The steric and electronic properties of the this compound ligand could be tuned to influence the activity and selectivity of such catalysts.

Applications of Piperazine 2,3 Diol in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The inherent structural features of piperazine-2,3-diol provide a robust framework for the synthesis of a variety of complex heterocyclic structures. The presence of two nitrogen atoms and two hydroxyl groups allows for sequential and site-selective modifications, leading to a diverse array of polysubstituted piperazine (B1678402) derivatives.

Synthesis of Polysubstituted Piperazine Derivatives

This compound serves as an excellent starting material for the synthesis of polysubstituted piperazines. The hydroxyl groups can be readily converted into other functionalities or used as handles for further synthetic transformations. For instance, oxidation of the diol to the corresponding diketone, piperazine-2,3-dione, opens up avenues for nucleophilic additions to the carbonyl groups. Subsequent reduction and functionalization of the nitrogen atoms can then yield a wide range of C- and N-substituted piperazines.

Methodologies for the synthesis of substituted piperazines often involve multi-step sequences, starting from acyclic precursors or other heterocyclic systems. organic-chemistry.orgresearchgate.net The use of this compound as a starting platform can offer a more direct and stereocontrolled route to certain polysubstituted piperazines. The diastereoselective synthesis of substituted piperazines can be achieved through various methods, including manganese-mediated reductive cyclization of imines. nih.gov

Table 1: Selected Methods for the Synthesis of Polysubstituted Piperazines

| Method | Description | Key Features |

| Reductive Amination | Reaction of a 1,2-dicarbonyl compound with a 1,2-diamine followed by reduction. | Convergent approach, allows for variation in both components. |

| Cyclization of Diamines | Intramolecular cyclization of appropriately functionalized N,N'-disubstituted ethylenediamines. | Control over N-substituents. |

| From Piperazinones | Reduction of substituted piperazin-2-ones or piperazine-2,5-diones. chemrxiv.org | Access to C-substituted piperazines. |

| Metal-Catalyzed Cyclizations | Transition metal-catalyzed reactions of diols and diamines. researchgate.net | Atom-economical and efficient. |

Integration into Natural Product Scaffolds (Synthetic Analogs)

The piperazine moiety is a prevalent structural motif in a vast number of natural products and biologically active compounds. nih.govtandfonline.com The unique stereochemistry of this compound makes it an attractive building block for the synthesis of synthetic analogs of these natural products. By incorporating the this compound core, chemists can generate novel molecules with potentially enhanced or modified biological activities.

The synthesis of natural product analogs often involves the strategic incorporation of key structural fragments. The rigid conformation of the this compound scaffold can be used to mimic or constrain specific regions of a natural product, aiding in structure-activity relationship (SAR) studies. For example, diketopiperazines, which can be derived from this compound, are found in a variety of bioactive natural products. mdpi.comresearchgate.net

Chiral Auxiliary and Ligand in Asymmetric Synthesis

The inherent chirality of this compound, which can be accessed in enantiomerically pure forms, makes it a valuable tool in asymmetric synthesis, both as a chiral auxiliary and as a precursor for chiral ligands.

Enantioselective Reactions Using this compound Derived Catalysts

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net this compound can be elaborated into a variety of chiral ligands for transition metal-catalyzed reactions. The two nitrogen atoms can act as coordination sites for a metal center, while the chiral backbone induces asymmetry in the catalytic environment.

For instance, chiral C2-symmetric piperazines derived from amino acids have been successfully employed as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols. organic-chemistry.org Similarly, chiral piperazine derivatives have been used to catalyze enantioselective Henry reactions, achieving high yields and enantioselectivities. researchgate.net The development of catalysts derived from this compound could offer new opportunities in asymmetric synthesis, leveraging its unique stereochemical and electronic properties.

Table 2: Examples of Asymmetric Reactions Using Chiral Piperazine-Derived Ligands

| Reaction | Catalyst System | Enantioselectivity (ee) |

| Asymmetric Acylation | Copper(II) / C2-Symmetric Piperazine Ligand | Up to 99% |

| Enantioselective Henry Reaction | Copper(II) / Chiral Piperazine-Schiff Base Ligand | Up to 91% |

| Asymmetric Allylic Alkylation | Palladium / Chiral PHOX Ligand (on piperazinone substrate) | Up to 99% |

Precursor for Bioactive Molecule Scaffolds (excluding clinical/safety)

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netmdpi.com this compound, as a functionalized derivative, serves as a valuable precursor for the synthesis of novel bioactive molecule scaffolds.

Role in the Synthesis of Pharmaceutical Intermediates

The synthesis of many pharmaceutical agents relies on the availability of key heterocyclic building blocks. researchgate.netnih.govmdpi.com this compound, with its multiple functional groups, can be transformed into a variety of intermediates for drug discovery. The ability to introduce substituents at specific positions of the piperazine ring with stereochemical control is highly desirable in the development of new therapeutic agents.

The piperazine core is a central component in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents. mdpi.com The development of synthetic routes starting from this compound can provide access to novel and diverse libraries of piperazine-containing compounds for biological screening. For example, the synthesis of chiral piperazin-2-ones, which are important intermediates, has been achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn

Development of Chemical Probes for Biological Systems

The rigid, stereochemically-defined scaffold of this compound and its synthetic precursors, such as 2,3-diaminopiperazines, serve as a valuable core for the development of sophisticated chemical probes for interrogating biological systems. A notable application is in the creation of high-performance, bioreduction-activated probes designed to investigate thiol/disulfide redox biology within living cells. researchgate.netchemrxiv.org

Research has led to the creation of piperazine-fused six-membered cyclic disulfides, which function as rapid-response redox substrates. researchgate.netchemrxiv.org These probes leverage the piperazine framework to create stable yet highly reactive motifs that undergo rapid self-immolation following a reduction event, such as interaction with cellular thiols. researchgate.netchemrxiv.orgacs.org The activation speed of these piperazine-based fluorogenic probes is reportedly over 100 times faster than previous generations of probes based on monoamines. researchgate.netchemrxiv.orgacs.org

A key finding in this area is the profound impact of the piperazine ring's stereochemistry on the probe's biological specificity. acs.org Scalable, diastereomerically pure synthetic routes have been developed to produce both cis- and trans-fused piperazine cyclic disulfides, and these isomers exhibit remarkably different reactivity profiles. researchgate.netchemrxiv.orgacs.org

Cis-fused disulfides are activated selectively by potent vicinal dithiol reductants. In cellular environments, this translates to probes that selectively report on the activity of powerful thioredoxin proteins. researchgate.netacs.org

Trans-fused disulfides , conversely, are more promiscuously reactive. acs.org They can be activated not only by strong reductants but also by moderate concentrations of monothiols like glutathione (B108866) (GSH). researchgate.netchemrxiv.orgacs.org This broader reactivity makes them useful for different sensing applications compared to their cis counterparts. researchgate.net

The difference in specificity is attributed to the conformational effects (boat/chair) of the piperazine ring in the fused bicyclic system. acs.org This ability to tune biological selectivity based on the core scaffold's stereoisomerism highlights the utility of piperazine-based structures in creating advanced chemical tools for deconvoluting complex redox networks. researchgate.net

Table 1: Comparison of Diastereomeric Piperazine-Fused Disulfide Probes This table summarizes the differential characteristics of cis- and trans-fused piperazine disulfide chemical probes based on research findings.

| Feature | cis-Fused Disulfide (C-DiThia) | trans-Fused Disulfide (T-DiThia) |

| Activating Reductants | Strong vicinal dithiols only researchgate.netacs.org | Strong dithiols and moderate monothiols (e.g., GSH) researchgate.netchemrxiv.orgacs.org |

| Cellular Selectivity | Primarily reports on thioredoxin system activity researchgate.netacs.org | More promiscuous and broadly reactive researchgate.netacs.org |

| Activation Kinetics | Rapid acs.org | Rapid acs.org |

| Conformational Influence | Unstrained cis-annelated piperazinyl bicyclic structure acs.org | Strained trans-annelated structure acs.org |

Material Science Applications (e.g., in polymer chemistry, CO2 capture)

In material science, derivatives of the piperazine scaffold are recognized for their utility in polymer chemistry and as highly effective agents for carbon dioxide (CO2) capture. researchgate.net

In polymer chemistry, the bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It can be incorporated into various polymer backbones, such as polyesters and polyurethanes, by reacting with appropriate co-monomers like dicarboxylic acids or diisocyanates, respectively. Furthermore, piperazine itself is used in polymer-bound forms, where it is tethered to a solid support. This approach has been used to create recyclable, polymer-bound catalysts that eliminate by-products associated with traditional catalysts.

The most significant material science application of piperazine and its derivatives is in the field of CO2 capture from industrial flue gas. nationalcarboncapturecenter.com Aqueous piperazine solutions are considered a benchmark solvent, superior to the traditional monoethanolamine (MEA), due to a higher CO2 absorption rate, greater capacity, and better resistance to oxidative degradation. nationalcarboncapturecenter.comresearchgate.net

The introduction of hydroxyl groups onto the piperazine ring, as in N-(2-hydroxyethyl)piperazine (HEPZ), has been studied to improve upon the properties of piperazine itself. mdpi.com HEPZ, an analogue of this compound, exhibits lower volatility due to its higher boiling point and better thermal stability, which can reduce solvent loss in industrial applications. mdpi.com Simulation studies comparing various amine solvents have shown that HEPZ can achieve significantly lower reboiler energy consumption—a key metric for the cost-effectiveness of CO2 capture—compared to both piperazine (PZ) and MEA. mdpi.comresearchgate.net For instance, the lowest reboiler energy for HEPZ was found to be 3.018 GJ/tCO2, which is approximately 35.2% lower than that of PZ and 11.6% lower than MEA under optimal conditions. mdpi.comresearchgate.net

Research into blends of piperazine with other amines has also been conducted to optimize performance. mdpi.com A blend of piperazine and diisopropanolamine (B56660) (DIPA) was identified as a highly effective solvent mixture. mdpi.com The performance of concentrated piperazine has been validated in pilot-scale tests, achieving low energy consumption for 90% CO2 capture with long-term operational stability. nationalcarboncapturecenter.com

Table 2: Performance Data for Piperazine-Based CO2 Capture Solvents This table presents comparative data on the energy requirements and performance of various amine solvents used in CO2 capture processes.

| Solvent System | Concentration | Reboiler Heat Duty (GJ/tonne CO2) | Key Findings |

| Monoethanolamine (MEA) | 7 m | ~4.2 | Benchmark solvent; high degradation and energy cost. mdpi.com |

| Concentrated Piperazine (PZ) | 5 m (30%) | 2.1 (average, with AFS) | Low degradation; high absorption rate; potential for solids precipitation. nationalcarboncapturecenter.com |

| N-(2-hydroxyethyl)piperazine (HEPZ) | Various | 3.018 (optimized) | Lower energy consumption and volatility than PZ and MEA. mdpi.comresearchgate.net |

| PZ + Diisopropanolamine (DIPA) | Various | 3.57 - 8.93 (range) | Identified as an optimal mixed solvent in bubble-column scrubber tests. mdpi.com |

Q & A

Q. What are the standard synthetic protocols for piperazine-2,3-dione derivatives, and how are structural modifications optimized?

A two-step synthesis protocol is commonly employed:

- Step 1 : Reductive alkylation of ethylenediamine with carbonyl compounds (e.g., 4-substituted benzaldehyde or acetophenone derivatives) using sodium cyanoborohydride to form intermediates (e.g., 1a-i) .

- Step 2 : Cyclization with diethyl oxalate to yield 1,4-disubstituted piperazine-2,3-dione derivatives (e.g., 2a-i). Optimization involves varying substituents on the carbonyl precursors to alter lipophilicity and bioactivity . Characterization relies on spectral data (NMR, IR) and elemental analysis to confirm purity and structure .

Q. How are spectral and analytical techniques applied to validate the structure of piperazine-2,3-diol derivatives?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns.

- Mass spectrometry : Fragmentation patterns (e.g., loss of CO groups from the dione moiety) validate the core structure .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages) .

Q. What in vitro models are suitable for preliminary evaluation of anthelmintic activity in piperazine-2,3-dione derivatives?

- Parasite cultures : Enterobius vermicularis (pinworm) and Fasciola hepatica (liver fluke) are incubated with test compounds.

- Activity metrics : Growth inhibition rates are measured relative to controls (e.g., piperazine hydrate). Dose-response curves (IC50 values) quantify potency .

Advanced Research Questions

Q. How do substituent variations in piperazine-2,3-dione derivatives influence lipophilicity and bioactivity?

- Lipophilicity (ClogP/Rf) : Substituents like benzyl or phenethyl groups increase ClogP, enhancing membrane permeability. Higher lipophilicity correlates with improved anthelmintic efficacy in vitro .

- Steric effects : Bulky substituents (e.g., 4-tert-butylbenzyl) may hinder binding to parasitic targets, requiring optimization for balanced hydrophobicity and steric tolerance .

Q. What mechanistic insights guide the design of piperazine-2,3-dione derivatives for immunosuppressive or antibacterial applications?

- Immunosuppression : Natural derivatives (e.g., janthinolides C–F from Penicillium griseofulvum) exhibit ring-opened or oxime-modified structures, suggesting conformational flexibility enhances interaction with immune cell receptors .

- Antibacterial activity : Diketopiperazine analogs (e.g., 3,6-bis[(4-hydroxyphenyl)methyl] derivatives) disrupt bacterial membrane integrity or enzyme function. DPPH assays and MIC (minimum inhibitory concentration) testing validate oxidative stress induction .

Q. How can computational methods predict the binding affinity of this compound derivatives to parasitic enzymes?

- Molecular docking : Simulates interactions with helminth-specific targets (e.g., β-tubulin or glutathione-S-transferase).

- QSAR models : Relate substituent electronic properties (Hammett constants) or steric parameters (Taft indices) to bioactivity, guiding rational design .

Q. What methodological challenges arise in isolating piperazine-2,5-dione derivatives from natural sources?

- Extraction : Solid-phase cultures (e.g., Penicillium griseofulvum) require solvent partitioning (ethyl acetate/water) and chromatographic separation (HPLC with C18 columns).

- Structural elucidation : Advanced techniques like HR-MS and 2D NMR (COSY, HMBC) resolve complex scaffolds, such as oxime-bearing or N-methoxy derivatives .

Q. How do in vitro anthelmintic results translate to in vivo efficacy, and what pharmacokinetic parameters are critical?

- In vivo models : Rodent-infected models (e.g., Heligmosomoides polygyrus) assess parasite burden reduction.

- ADME profiling : Oral bioavailability and metabolic stability (CYP450 assays) determine dosing regimens. High lipophilicity may improve tissue penetration but risks toxicity .

Q. What strategies enhance the stability of this compound derivatives under physiological conditions?

- Prodrug approaches : Esterification of hydroxyl groups improves solubility and delays hydrolysis.

- Formulation : Nanoencapsulation (e.g., liposomes) protects against enzymatic degradation and extends half-life .

Q. How are structural analogs of piperazine-2,3-dione used to study NMDA receptor modulation in neurological research?

- Piperazine-2,3-dicarboxylates : Act as NR2 subunit-selective antagonists, blocking extrasynaptic NMDA receptors in hippocampal synapses. Electrophysiological assays (patch-clamp) quantify inhibition of Ca²⁺ influx .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.